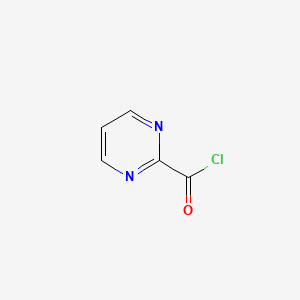

Pyrimidine-2-carbonyl chloride

Description

Significance of Pyrimidine (B1678525) Scaffolds in Advanced Chemical Research

The pyrimidine ring system is a fundamental heterocyclic scaffold found in a vast number of natural and synthetic compounds with diverse biological activities. chemicalbook.comgrowingscience.com Pyrimidines are core components of nucleobases such as cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA. chemicalbook.comnih.gov This inherent biological relevance has spurred extensive research into pyrimidine derivatives.

In medicinal chemistry, the pyrimidine scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets. mdpi.com Consequently, pyrimidine derivatives have been developed as therapeutic agents for various diseases, exhibiting activities such as:

Anticancer mdpi.comgsconlinepress.com

Antiviral chemicalbook.commdpi.com

Antimicrobial gsconlinepress.comignited.in

Anti-inflammatory ignited.inrsc.org

Central nervous system modulation ekb.eg

The versatility of the pyrimidine core allows for the introduction of various substituents, enabling the fine-tuning of the molecule's physicochemical properties and biological activity. mdpi.com

Role of Acyl Chlorides in Diverse Synthetic Transformations

Acyl chlorides, also known as acid chlorides, are highly reactive organic compounds characterized by the functional group -COCl. ebsco.com Their reactivity stems from the presence of a good leaving group (the chloride ion) attached to the electrophilic carbonyl carbon. numberanalytics.comcatalysis.blog This makes them powerful acylating agents, capable of introducing an acyl group (R-CO-) into a wide variety of molecules. iitk.ac.in

The primary role of acyl chlorides in synthesis is in nucleophilic acyl substitution reactions. numberanalytics.com They readily react with a range of nucleophiles to form various carboxylic acid derivatives, including:

Esters: by reaction with alcohols. ebsco.com

Amides: by reaction with ammonia (B1221849) or primary/secondary amines. ebsco.com

Anhydrides: by reaction with carboxylates.

This versatility makes acyl chlorides indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. numberanalytics.com

Overview of Research Trajectories in Pyrimidine-2-carbonyl chloride Chemistry

Research concerning this compound primarily focuses on its utility as a reactive intermediate for the synthesis of novel pyrimidine derivatives. The presence of the reactive acyl chloride group allows for its facile conversion into a variety of other functional groups, thereby enabling the creation of libraries of compounds for biological screening.

Key research trajectories include:

Synthesis of Novel Bioactive Molecules: A major focus is the use of this compound to synthesize new compounds with potential therapeutic applications. For instance, it can be reacted with various amines or alcohols to create a diverse set of amides and esters, which are then evaluated for their biological activity against different targets.

Development of Synthetic Methodologies: Researchers are also interested in developing efficient and selective methods for the synthesis of this compound itself and for its subsequent reactions. This includes the exploration of new catalysts and reaction conditions to improve yields and reduce byproducts. A common method for its synthesis involves the treatment of pyrimidine-2-carboxylic acid with a chlorinating agent like thionyl chloride. chemicalbook.com

Material Science Applications: While less common than its role in medicinal chemistry, the unique electronic and structural properties of the pyrimidine ring suggest potential applications in materials science. This compound could serve as a monomer or a precursor for the synthesis of novel polymers or functional materials.

In essence, this compound serves as a crucial bridge, connecting the biologically significant pyrimidine core with the vast possibilities of acyl chloride chemistry, paving the way for the discovery and development of new and important molecules.

| Property | Data |

| Molecular Formula | C₅H₃ClN₂O |

| Molecular Weight | 142.54 g/mol |

| Appearance | Solid |

| Synonyms | 2-Pyrimidinoyl chloride |

Structure

3D Structure

Properties

IUPAC Name |

pyrimidine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O/c6-4(9)5-7-2-1-3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVRZAGACROHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593432 | |

| Record name | Pyrimidine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220769-83-5 | |

| Record name | Pyrimidine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyrimidine 2 Carbonyl Chloride

Established Synthetic Pathways to Pyrimidine-2-carbonyl chloride

The most direct route to this compound involves the conversion of the corresponding carboxylic acid. This transformation is a cornerstone of organic synthesis, relying on well-established chlorinating agents and carefully controlled conditions to achieve high yields and purity.

Carboxylic Acid Chlorination: Classical Reagents and Protocols

The conversion of pyrimidine-2-carboxylic acid to its acyl chloride derivative is classically achieved using inorganic acid chlorides. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common reagents for this purpose. cymitquimica.com These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the highly reactive acyl chloride.

A typical laboratory protocol involves treating pyrimidine-2-carboxylic acid with a chlorinating agent in an anhydrous aprotic solvent. chemicalbook.com For instance, the reaction can be carried out by adding thionyl chloride to a solution of the carboxylic acid in dichloromethane (B109758) (DCM). chemicalbook.com The reaction mixture is often stirred at room temperature or gently heated to drive the reaction to completion. The volatile byproducts of these reactions (sulfur dioxide and hydrogen chloride for thionyl chloride; carbon dioxide, carbon monoxide, and hydrogen chloride for oxalyl chloride) are easily removed, simplifying the work-up procedure.

While both reagents are effective, oxalyl chloride is often considered a milder and more selective alternative to thionyl chloride, which can sometimes lead to side reactions due to its more aggressive nature and higher reaction temperatures. smolecule.com

Table 1: Comparison of Classical Chlorinating Reagents Use the interactive buttons to view details for each reagent.

Reagent Formula Typical Conditions Byproducts Advantages

Thionyl Chloride SOCl₂ DCM or neat, reflux SO₂, HCl Inexpensive and powerful

Oxalyl Chloride (COCl)₂ DCM or THF, 0°C to RT CO₂, CO, HCl Milder conditions, volatile byproducts

Optimization of Reaction Conditions and Catalyst Utilization in Synthesis

Optimizing the synthesis of this compound is critical for maximizing yield and minimizing impurities. Key parameters for optimization include the choice of solvent, reaction temperature, stoichiometry of reagents, and the use of catalysts. researchgate.netingentaconnect.com

Anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) are preferred to prevent the hydrolysis of the acyl chloride product. cymitquimica.comsmolecule.com Temperature control is also crucial; many chlorination reactions are initiated at low temperatures (e.g., 0-5°C) to moderate the initial exothermic reaction before allowing the mixture to warm to room temperature or be gently heated. smolecule.com This helps to prevent side reactions, such as over-chlorination or decomposition of the starting material or product. smolecule.com

A catalytic amount of N,N-dimethylformamide (DMF) is frequently added to reactions involving thionyl chloride or oxalyl chloride. The catalyst reacts with the chlorinating agent to form the Vilsmeier reagent in situ, which is a more potent acylating agent and accelerates the reaction.

Table 2: Key Parameters for Synthesis Optimization Use the interactive buttons to view details for each parameter.

Parameter Considerations Typical Example

Solvent Must be aprotic and anhydrous to prevent hydrolysis. Dichloromethane (DCM), Tetrahydrofuran (THF) smolecule.com

Temperature Low initial temperature to control exothermicity, followed by warming. 0°C to room temperature smolecule.com

Catalyst Accelerates the reaction via formation of a more reactive intermediate. N,N-Dimethylformamide (DMF) google.com

Stoichiometry A slight excess of the chlorinating agent is often used to ensure full conversion. 1.2 equivalents of oxalyl chloride smolecule.com

Synthetic Routes to this compound Precursors and Analogs

The synthesis of the pyrimidine (B1678525) scaffold itself is a major area of research, with numerous methods developed to construct this important heterocyclic core. These methods provide access to a wide variety of pyrimidine precursors, including pyrimidine-2-carboxylic acid, the immediate precursor to the target compound.

Multicomponent Reaction Strategies for Pyrimidine Ring Formation

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. acs.org These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. acs.orgrsc.org

The Biginelli reaction , first reported in 1891, is a classic MCR that condenses an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones. wikipedia.orgbiomedres.us This reaction can be catalyzed by Brønsted or Lewis acids. wikipedia.org While the classic Biginelli reaction does not directly yield a 2-carboxy-pyrimidine, variations and subsequent modifications can provide access to diversely functionalized pyrimidine rings. biomedres.usthieme-connect.com

The Hantzsch pyridine (B92270) synthesis , though named for pyridine synthesis, can be adapted for pyrimidines. wikipedia.org The traditional reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. wikipedia.orgnih.govtandfonline.com By substituting the ammonia source with a compound like urea or amidine, pyrimidine derivatives can be formed.

More contemporary MCRs utilize transition metal catalysts. For example, an iridium-catalyzed multicomponent synthesis allows for the regioselective formation of highly substituted pyrimidines from amidines and up to three different alcohols. acs.orgorganic-chemistry.org This method proceeds through a sequence of condensation and dehydrogenation steps, liberating water and hydrogen gas as byproducts. acs.org

Table 3: Overview of Multicomponent Reactions for Pyrimidine Synthesis Use the interactive buttons to view details for each reaction.

Reaction Name Components Typical Product Key Features

Biginelli Reaction Aldehyde, β-Ketoester, Urea/Thiourea Dihydropyrimidinone wikipedia.org Acid-catalyzed, one-pot synthesis of functionalized pyrimidines. wikipedia.orgbiomedres.us

Hantzsch Synthesis Aldehyde, 2x β-Ketoester, Amidine/Urea Dihydropyrimidine Adaptable MCR for building the core ring structure. wikipedia.orgtandfonline.com

Iridium-Catalyzed MCR Amidine, Alcohols Substituted Pyrimidine acs.org Sustainable, regioselective, forms multiple C-C and C-N bonds. acs.orgorganic-chemistry.org

Inverse Electron Demand Diels-Alder (IEDDA) Reactions in Pyrimidine Synthesis

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a powerful cycloaddition strategy for synthesizing heterocyclic compounds. nih.gov In this reaction, an electron-deficient diene (or azadiene) reacts with an electron-rich dienophile. nih.gov For pyrimidine synthesis, electron-deficient nitrogen-containing heterocycles like 1,3,5-triazines serve as the azadiene component. nih.govorganic-chemistry.org

The reaction typically involves the [4+2] cycloaddition of the triazine with a suitable dienophile, such as an enamine, ynamine, or amidine. nih.gov This is followed by a retro-Diels-Alder reaction, which expels a stable molecule (like nitrogen gas or a nitrile), leading to the formation of the aromatic pyrimidine ring. organic-chemistry.org Recent advancements have shown that stable and versatile 1,2,3-triazine (B1214393) 1-oxides can react with amidines in a base-catalyzed IEDDA reaction at room temperature to afford pyrimidines in high yields. organic-chemistry.orgacs.org This methodology offers a rapid and efficient route to the pyrimidine core under mild conditions. acs.org

Transition Metal-Catalyzed and Organocatalytic Approaches to Pyrimidine Scaffolds

Modern synthetic chemistry has increasingly turned to transition metal catalysis and organocatalysis to construct pyrimidine scaffolds with high efficiency and selectivity. apple.commdpi.com

Transition metal catalysis offers diverse pathways for pyrimidine synthesis. ebay.co.uknortheastern.edu Copper-catalyzed reactions, for example, can achieve the cyclization of ketones with nitriles or the [3+3] annulation of amidines with saturated ketones to form pyrimidines. organic-chemistry.org Ruthenium complexes have been shown to catalyze the acceptorless dehydrogenative coupling of alcohols and amidines to produce pyrimidines, representing a green chemical process. acs.org These methods often feature mild reaction conditions and good functional group tolerance. organic-chemistry.org

Organocatalysis , which uses small organic molecules as catalysts, provides a metal-free alternative for pyrimidine synthesis. bohrium.com N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts. nih.gov They can catalyze annulation reactions to form complex heterocyclic systems, including fused pyrimidine scaffolds like dihydropyrido[2,3-d]pyrimidines. nih.govacs.org Other organocatalytic systems, such as those using L-proline or 4,4′-trimethylenedipiperidine (TMDP), have been employed in multicomponent reactions to generate pyrimidine derivatives under environmentally friendly conditions. bohrium.comnih.gov

Table 4: Modern Catalytic Approaches to Pyrimidine Scaffolds Use the interactive buttons to view details for each approach.

Catalytic Approach Catalyst Example Reaction Type Reference

Transition Metal Catalysis Copper (Cu) [4+2] Annulation of ketoximes with nitriles organic-chemistry.org

Transition Metal Catalysis Ruthenium (Ru) Dehydrogenative coupling of alcohols and amidines acs.org

Transition Metal Catalysis Iridium (Ir) Multicomponent synthesis from amidines and alcohols acs.orgorganic-chemistry.org

Organocatalysis N-Heterocyclic Carbene (NHC) Aza-Claisen rearrangement for fused pyrimidines nih.govacs.org

Organocatalysis L-Proline Three-component reaction for pyrano[2,3-d]pyrimidines nih.gov

Reactivity Profiles and Mechanistic Investigations of Pyrimidine 2 Carbonyl Chloride

Nucleophilic Acyl Substitution Mechanisms and Scope

Pyrimidine-2-carbonyl chloride is characterized by a highly reactive acyl chloride group attached to the C-2 position of the pyrimidine (B1678525) ring. Its reactivity is dominated by nucleophilic acyl substitution, a class of substitution reaction involving a nucleophile and an acyl compound. byjus.com The general mechanism proceeds through a two-stage process: the initial addition of a nucleophile to the electrophilic carbonyl carbon, which results in the formation of a tetrahedral intermediate. vanderbilt.edupressbooks.pub This is followed by the collapse of this unstable intermediate, which re-forms the carbonyl double bond and expels the chloride ion, a very good leaving group. vanderbilt.edumasterorganicchemistry.com

The high reactivity of acyl chlorides compared to other carboxylic acid derivatives, such as esters or amides, is attributed to the electron-withdrawing nature of the chlorine atom and minimal resonance stabilization between the carbonyl group and the chlorine. vanderbilt.edu The electronegative nitrogen atoms within the pyrimidine ring further enhance the electrophilicity of the carbonyl carbon, making this compound a potent acylating agent. wikipedia.org Reactions can be performed under various conditions, often accelerated in either acidic environments, which protonate the carbonyl group to increase its electrophilicity, or basic conditions, which generate more potent anionic nucleophiles. byjus.com

Reactions with Amines: Amide Bond Formation and Selectivity Considerations

The reaction between this compound and primary or secondary amines is a robust and efficient method for forming a stable amide bond. This transformation is a cornerstone in the synthesis of a wide array of functionalized pyrimidine derivatives. The reaction follows the nucleophilic acyl substitution mechanism, where the nitrogen atom of the amine acts as the nucleophile. vanderbilt.edu

The process is typically carried out under mild conditions, often at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction. erciyes.edu.tr A non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534) (TEA), is commonly added to the reaction mixture. operachem.com The role of the base is to neutralize the hydrochloric acid (HCl) generated as a byproduct, preventing the protonation of the amine reactant which would render it non-nucleophilic. orgosolver.com In the absence of a scavenger base, the reaction would consume a second equivalent of the amine reactant to neutralize the acid.

Selectivity can be a key consideration when the amine substrate contains other nucleophilic functional groups. However, the high reactivity of the acyl chloride towards the highly nucleophilic amine group generally ensures high chemoselectivity. In peptide synthesis, coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used with carboxylic acids, but the high reactivity of acyl chlorides often circumvents the need for such activators. fishersci.co.uk The synthesis of various pyrimidine-2-carboxamides has been documented in the development of biologically active molecules, such as influenza A virus polymerase inhibitors. nih.gov For instance, coupling reactions of 5-methyl-7-phenyl- Current time information in Bangalore, IN.smolecule.comtriazolo[1,5-a]this compound with various amino-functionalized heterocycles are performed in dichloromethane (B109758) (CH2Cl2) in the presence of N,N-diisopropylethylamine (DIPEA). nih.gov

| Reactant 1 (Acyl Chloride) | Reactant 2 (Amine) | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| 1-Amino pyrimidine-2-one derivatives | Chloroacetyl chloride | Acetonitrile | Pyrimidine-[1(2H)-yl]acetamide derivatives | erciyes.edu.tr |

| 5-methyl-7-phenyl- Current time information in Bangalore, IN.smolecule.comtriazolo[1,5-a]this compound | Aminothiophene derivatives | DIPEA/CH2Cl2 | Triazolopyrimidine-thiophene carboxamides | nih.gov |

| 7-methyl-5-phenyl- Current time information in Bangalore, IN.smolecule.comtriazolo[1,5-a]this compound | Aminothiophene derivatives | DIPEA/CH2Cl2 | Isomeric Triazolopyrimidine-thiophene carboxamides | nih.gov |

Reactions with Alcohols: Esterification and Derivatization

This compound readily reacts with alcohols to form pyrimidine-2-carboxylate (B12357736) esters. This esterification reaction is another example of nucleophilic acyl substitution, with the alcohol's oxygen atom serving as the nucleophile. vanderbilt.eduoperachem.com Similar to amidation, these reactions are often conducted in the presence of a weak, non-nucleophilic base like pyridine. orgosolver.com The base scavenges the HCl byproduct, driving the reaction to completion and preventing potential acid-catalyzed side reactions. operachem.com

The mechanism involves the nucleophilic attack of the alcohol on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the chloride ion. operachem.comorgosolver.com The final deprotonation of the oxygen atom, facilitated by the base, yields the final ester product. orgosolver.com This method is highly efficient for preparing esters from primary and secondary alcohols. The high reactivity of the acyl chloride allows these reactions to proceed under much milder conditions than traditional Fischer esterification, which requires strong acid catalysts and high temperatures. operachem.com This process is valuable for derivatizing molecules containing hydroxyl groups, thereby modifying their physicochemical properties or preparing them for further synthetic transformations.

| Reactant 1 | Reactant 2 (Nucleophile) | Conditions | Product Type | Reference |

|---|---|---|---|---|

| This compound | Primary or Secondary Alcohol (R-OH) | Pyridine (base), Aprotic Solvent | Pyrimidine-2-carboxylate ester | operachem.comorgosolver.com |

| Pyrimido[4,5-d]pyrimidine derivative with -NHCO2Et | 2-(naphthalen-1-yl)acetyl chloride | LiHMDS/THF | N-acylated amide | rsc.org |

Diverse Nucleophilic Repertoire in this compound Transformations

The high electrophilicity of this compound allows it to react with a wide range of nucleophiles beyond amines and alcohols.

Hydrolysis: In the presence of water, this compound undergoes rapid hydrolysis to form the corresponding Pyrimidine-2-carboxylic acid. This reaction can be undesirable if the compound is exposed to moisture during storage or handling, but it can also be used synthetically to generate the carboxylic acid from the more stable acyl chloride precursor.

Reactions with Thiols: Thiols (R-SH) can react with this compound to produce thioesters. These reactions are analogous to those with alcohols and are typically carried out under basic conditions.

Reactions with Carboxylates: A carboxylate anion can act as a nucleophile, attacking the acyl chloride to form an acid anhydride. masterorganicchemistry.com This provides a route to mixed or symmetrical pyrimidine-containing anhydrides.

Friedel-Crafts Acylation: this compound can act as the acylating agent in Friedel-Crafts reactions with electron-rich aromatic compounds, leading to the formation of aryl pyrimidin-2-yl ketones. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

This versatile reactivity makes this compound a valuable intermediate, enabling the synthesis of a broad spectrum of pyrimidine derivatives with diverse functional groups attached to the C-2 position.

Electrophilic Character and Pyrimidinecarbonyl Moiety Introduction

The pronounced electrophilic character of the carbonyl carbon in this compound is the defining feature of its reactivity profile. This electrophilicity stems from the inductive electron-withdrawing effects of both the chlorine atom and the two nitrogen atoms of the pyrimidine ring. wikipedia.org This makes the compound an excellent acylating agent, designed for the express purpose of introducing the "pyrimidine-2-carbonyl" moiety into various molecular scaffolds. smolecule.com

Selective Functionalization of Organic Substrates

The primary utility of this compound in synthesis is the acylation of nucleophiles, which facilitates the selective functionalization of organic substrates. By reacting with nucleophilic sites such as amines (-NH₂), hydroxyls (-OH), or thiols (-SH), it covalently attaches the pyrimidine-2-carbonyl group. This reaction is often highly chemoselective due to the superior reactivity of the acyl chloride compared to other electrophilic functional groups that might be present in a molecule.

This selective acylation is a powerful tool for modifying the structure and properties of substrate molecules. For example, the introduction of the pyrimidine moiety can alter a molecule's polarity, hydrogen bonding capacity, and steric profile, which can be critical in fields like medicinal chemistry for optimizing drug-receptor interactions. researchgate.net The pyrimidine ring itself is a key pharmacophore found in numerous biologically active compounds, and its introduction can impart or enhance pharmacological activity. researchgate.netsemanticscholar.org

Strategic Importance in Complex Molecular Construction

This compound serves as a crucial building block in the strategic construction of complex molecules, particularly heterocyclic systems and pharmacologically relevant compounds. smolecule.comresearchgate.net Its ability to readily form amide and ester linkages makes it an ideal connector piece or a foundational element from which to elaborate more intricate molecular architectures.

Research has demonstrated its use in the synthesis of fused heterocyclic systems. For example, derivatives have been used to construct pyrimido[4,5-d]pyrimidines, a class of compounds with noted biological activities. rsc.org In one reported synthesis, an amino-pyrimidine derivative was first acylated and then underwent a subsequent cyclization to form the fused ring system. rsc.org

Computational and Experimental Mechanistic Elucidation

The reactivity of this compound is fundamentally dictated by the electrophilic nature of the carbonyl carbon, which is activated by the electron-withdrawing effects of both the adjacent chlorine atom and the pyrimidine ring. Mechanistic studies, combining computational modeling and experimental observations of analogous systems, provide a framework for understanding the pathways through which this compound engages in chemical transformations.

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature. However, by drawing parallels with simpler acyl chlorides like acetyl chloride, key aspects of its reaction energetics can be inferred. The reactions of acyl chlorides with nucleophiles are typically characterized by a high degree of thermodynamic favorability, driven by the formation of a stable product and the departure of a good leaving group (chloride ion).

The kinetics of these reactions are generally fast, a characteristic feature of highly reactive acylating agents. The rate of reaction is influenced by several factors, including the nucleophilicity of the attacking species, the solvent polarity, and the temperature. While specific rate constants for this compound are not available, the principles of physical organic chemistry suggest that reactions with strong nucleophiles like primary amines will proceed more rapidly than those with weaker nucleophiles like alcohols.

Table 1: Postulated Thermodynamic and Kinetic Profile for the Reaction of this compound with a Generic Nucleophile (NuH)

| Parameter | Postulated Value/Characteristic | Rationale/Comparison |

| ΔHreaction (Overall) | Highly Exothermic | Formation of stable amide/ester and HCl is energetically favorable. |

| ΔH (Intermediate Formation) | Slightly Exothermic / Near-Thermoneutral | By analogy to computational studies on acetyl chloride (-4.4 kcal/mol for methanol (B129727) addition). wikipedia.org |

| Activation Energy (Ea) | Low to Moderate | Consistent with the high reactivity of acyl chlorides. |

| Reaction Rate | Fast | The carbonyl chloride group is a very reactive electrophile. |

This table is illustrative and based on established principles of acyl chloride reactivity and data from analogous systems, not on direct experimental measurements for this compound.

The mechanism of nucleophilic acyl substitution on compounds like this compound is a subject of detailed study, with two primary pathways being considered: a concerted, SN2-like mechanism, and a stepwise addition-elimination mechanism that proceeds through a discrete tetrahedral intermediate. acs.org

In the stepwise addition-elimination mechanism , the reaction is initiated by the nucleophilic attack on the carbonyl carbon. This leads to the formation of a transient, tetrahedral intermediate where the original sp² hybridized carbonyl carbon becomes sp³ hybridized. This intermediate is typically unstable and rapidly collapses by expelling the chloride ion to regenerate the carbonyl double bond, resulting in the final acylated product. saskoer.ca For many acyl chloride reactions, the formation of this tetrahedral intermediate is considered the rate-determining step. saskoer.ca

Alternatively, a concerted SN2-like mechanism has been proposed, particularly for reactions with certain nucleophiles in the gas phase or non-polar solvents. acs.org In this pathway, the bond formation with the nucleophile and the cleavage of the carbon-chlorine bond occur simultaneously through a single transition state, avoiding the formation of a distinct tetrahedral intermediate. acs.org DFT calculations on simple systems like the chloride ion exchange with formyl chloride support a concerted pathway. acs.org

Experimental evidence for reaction intermediates is often indirect, relying on kinetic data and trapping experiments. For reactions in solution, especially with protic nucleophiles like amines and alcohols, the stepwise mechanism involving a tetrahedral intermediate is generally favored. The rate-determining step in such a two-step process can be either the initial nucleophilic attack or the breakdown of the tetrahedral intermediate. saskoer.ca Given the excellent leaving group ability of the chloride ion, the initial nucleophilic addition is most commonly the slowest, and therefore, the rate-determining step. saskoer.ca

Table 2: Potential Reaction Intermediates and Rate-Determining Steps

| Proposed Mechanism | Key Intermediate(s) | Likely Rate-Determining Step | Supporting Evidence/Rationale |

| Stepwise Addition-Elimination | Tetrahedral Adduct | Nucleophilic attack on the carbonyl carbon | General mechanism for nucleophilic acyl substitution. The first step typically has a higher activation energy. saskoer.ca |

| Concerted SN2-like | Single Transition State (No discrete intermediate) | The single step of the reaction | Supported by some computational studies on simpler acyl chlorides. acs.org Less likely in polar, protic solvents. |

The specific pathway and the nature of the rate-determining step for this compound will ultimately depend on the specific nucleophile and the reaction conditions employed.

Synthetic Applications of Pyrimidine 2 Carbonyl Chloride in Heterocyclic Chemistry

Construction of Novel Pyrimidine-Containing Heterocycles

The inherent reactivity of pyrimidine-2-carbonyl chloride makes it an excellent electrophilic partner in reactions aimed at constructing more complex heterocyclic architectures. Its ability to react with a wide range of nucleophiles facilitates various annulation and cyclization strategies, leading to the formation of fused ring systems and structurally diverse pyrimidine (B1678525) conjugates.

Annulation and Cyclization Strategies

Annulation and cyclization reactions utilizing this compound provide a direct route to fused heterocyclic systems wherein the pyrimidine ring is incorporated into a larger polycyclic framework. These strategies often involve the reaction of this compound with bifunctional nucleophiles, leading to a sequential acylation and intramolecular cyclization cascade.

One notable application is in the synthesis of pyrimido[1,2-a]benzimidazoles . These compounds can be prepared through the reaction of 2-aminobenzimidazole (B67599) with various reagents. While direct reaction with this compound is a plausible synthetic route, specific examples in the reviewed literature are not explicitly detailed. The general strategy would involve the initial acylation of the exocyclic amino group of 2-aminobenzimidazole by this compound, followed by an intramolecular cyclization to furnish the fused tricyclic system.

Similarly, the synthesis of 1,2,4-triazolo[4,3-a]pyrimidines can be achieved through the cyclocondensation of 2-hydrazinopyrimidines with appropriate carbonyl compounds or their derivatives. The reaction of this compound with hydrazine (B178648) or substituted hydrazines would likely lead to the formation of a 2-(pyrimidin-2-yl)hydrazide intermediate, which could then undergo cyclization to form the triazolopyrimidine core. The specific conditions and regiochemical outcomes of such reactions would be of significant interest for further investigation. The synthesis of various triazolopyrimidines has been reported through different synthetic routes.

The reaction with other bifunctional nucleophiles, such as ortho-phenylenediamine, presents another avenue for constructing fused systems. The reaction of this compound with ortho-phenylenediamine could potentially lead to the formation of pyrimido[1,2-a]quinoxalines or related benzodiazapines, depending on the reaction conditions and the stoichiometry of the reactants.

Synthesis of Structurally Diverse Pyrimidine Conjugates

Beyond fused systems, this compound is instrumental in the synthesis of pyrimidine conjugates, where the pyrimidine moiety is linked to other heterocyclic rings through an amide bond. This approach allows for the modular construction of bi- or poly-heterocyclic molecules with potential applications in medicinal chemistry and materials science.

The acylation of various amino-substituted heterocycles with this compound provides a straightforward method for creating these conjugates. For instance, the reaction with aminopyridines can yield N-(pyridin-2-yl)pyrimidine-2-carboxamides. Such reactions are fundamental in creating ligands for coordination chemistry and building blocks for more complex supramolecular assemblies.

The synthesis of 2,2'-bipyrimidines represents another important class of pyrimidine conjugates. While direct acylation followed by cyclization is a conceivable route, other synthetic strategies are also employed for their preparation. The acylation of an aminopyrimidine with this compound would result in a di-pyrimidine carboxamide, a structure of interest for its potential chelating properties.

The following table summarizes representative examples of heterocyclic systems that can be potentially synthesized using this compound.

| Starting Material | Potential Product | Heterocyclic System |

| 2-Aminobenzimidazole | Pyrimido[1,2-a]benzimidazol-4(1H)-one | Fused Tricyclic |

| Hydrazine | 1,2,4-Triazolo[4,3-a]pyrimidin-3(2H)-one | Fused Bicyclic |

| ortho-Phenylenediamine | N-(2-aminophenyl)pyrimidine-2-carboxamide | Conjugated System |

| 2-Aminopyridine | N-(pyridin-2-yl)pyrimidine-2-carboxamide | Biheterocyclic Conjugate |

| 4-Aminopyrimidine | N-(pyrimidin-4-yl)pyrimidine-2-carboxamide | Biheterocyclic Conjugate |

Derivatization of Existing Pyrimidine Scaffolds

This compound also serves as a key reagent for the derivatization of pre-existing pyrimidine rings. Through acylation reactions, it allows for the introduction of a pyrimidine-2-carbonyl moiety onto another pyrimidine molecule, leading to the formation of functionalized bipyrimidines and other substituted pyrimidine derivatives.

Regioselective Acylations of Pyrimidine Derivatives

The acylation of substituted aminopyrimidines with this compound is a powerful tool for creating unsymmetrical bipyrimidine structures. The regioselectivity of these reactions is a critical aspect, as the site of acylation can be influenced by the electronic and steric properties of the substituents on the aminopyrimidine ring.

For example, in the acylation of a pyrimidine bearing multiple amino groups, the reaction may proceed preferentially at the most nucleophilic and sterically accessible amino group. The inherent electronic properties of the pyrimidine ring, with its electron-deficient nature, can also influence the reactivity of its substituents.

Influence of Electronic and Steric Factors on Derivatization Outcomes

The outcome of the acylation reactions involving this compound is significantly governed by both electronic and steric factors. The electrophilicity of the carbonyl carbon in this compound is enhanced by the electron-withdrawing nature of the pyrimidine ring, making it highly reactive towards nucleophiles.

Electronic factors: Electron-donating groups on a nucleophilic pyrimidine derivative will increase its reactivity towards acylation, while electron-withdrawing groups will decrease it. The position of these substituents can direct the acylation to a specific site. For instance, an amino group at the 4-position of the pyrimidine ring is generally more nucleophilic than one at the 5-position due to the electronic influence of the ring nitrogens.

Steric factors: The presence of bulky substituents adjacent to the reacting site can hinder the approach of the acylating agent, leading to a decrease in reaction rate or directing the reaction to a less hindered site. This steric hindrance can be exploited to achieve regioselective functionalization in polysubstituted pyrimidine systems. For example, the acylation of a 2-amino-4,6-disubstituted pyrimidine might be challenging at the 2-amino position if the 4- and 6-substituents are large.

The interplay of these electronic and steric effects provides a means to control the outcome of derivatization reactions, allowing for the rational design and synthesis of specifically functionalized pyrimidine-containing molecules.

Advanced Characterization and Structural Analysis of Pyrimidine 2 Carbonyl Chloride and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the structure of Pyrimidine-2-carbonyl chloride and its derivatives at a molecular level. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Spectroscopy (FT-IR and FT-Raman), and Mass Spectrometry (MS) offer complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a pyrimidine (B1678525) derivative provides characteristic signals for the aromatic protons. Due to the electronegativity of the nitrogen atoms, the protons on the pyrimidine ring are typically deshielded and appear in the downfield region of the spectrum, generally between δ 7.0 and 9.5 ppm. For this compound, the electron-withdrawing nature of the carbonyl chloride group further influences the chemical shifts of the ring protons. The proton at position 6 (H-6) is expected to be the most deshielded due to its proximity to both a ring nitrogen and the carbonyl group. The H-4 and H-5 protons will also exhibit characteristic chemical shifts and coupling patterns that are invaluable for structural confirmation.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon framework. The carbonyl carbon of the acyl chloride group in this compound is expected to have a characteristic chemical shift in the range of 160-180 ppm. The carbon atoms of the pyrimidine ring will also display distinct signals, with their chemical shifts influenced by the nitrogen atoms and the carbonyl chloride substituent. For instance, C-2, being directly attached to the electron-withdrawing carbonyl chloride and two nitrogen atoms, will be significantly deshielded.

| Proton | Expected Chemical Shift (ppm) | Carbon | Expected Chemical Shift (ppm) |

| H-4 | ~8.8 - 9.0 | C-2 | ~155 - 160 |

| H-5 | ~7.5 - 7.7 | C-4 | ~158 - 162 |

| H-6 | ~9.0 - 9.2 | C-5 | ~120 - 125 |

| C-6 | ~157 - 161 | ||

| C=O | ~165 - 175 | ||

| Note: These are estimated values and can vary based on the solvent and other experimental conditions. |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy probes the vibrational modes of a molecule, offering a fingerprint that is unique to its structure and bonding.

FT-IR Spectroscopy: The Fourier-transform infrared (FT-IR) spectrum of this compound is characterized by several key absorption bands. The most prominent of these is the C=O stretching vibration of the acyl chloride group, which is expected to appear at a high frequency, typically in the range of 1750-1815 cm⁻¹. The C-Cl stretching vibration will also be present, usually in the region of 600-800 cm⁻¹. The pyrimidine ring itself gives rise to a series of characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=N and C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region.

FT-Raman Spectroscopy: Fourier-transform Raman spectroscopy provides complementary information to FT-IR. The C=O stretch of the carbonyl chloride is also observable in the Raman spectrum. The symmetric breathing vibrations of the pyrimidine ring are often strong in the Raman spectrum and provide valuable structural information.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Acyl Chloride) | Stretching | 1750 - 1815 |

| C-Cl | Stretching | 600 - 800 |

| Aromatic C-H | Stretching | > 3000 |

| Pyrimidine Ring | C=N, C=C Stretching | 1400 - 1600 |

| Pyrimidine Ring | Ring Breathing | Varies |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural fragments of a molecule. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern is influenced by the stability of the resulting ions. A common fragmentation pathway for acyl chlorides is the loss of a chlorine radical to form a stable acylium ion. In the case of this compound, this would result in a prominent peak corresponding to the pyrimidine-2-carbonyl cation. Further fragmentation of the pyrimidine ring can also occur, leading to a series of smaller charged fragments. The presence of chlorine's isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak for chlorine-containing fragments.

Crystallographic Studies of this compound Derivatives

While crystallographic data for the highly reactive this compound is scarce, the structures of its more stable derivatives, such as amides, provide critical insights into the geometric parameters and non-covalent interactions that govern their solid-state assembly.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Studies on derivatives like pyrimidine-2-carboxamides reveal precise bond lengths, bond angles, and torsion angles. For instance, in the crystal structure of N-phenylpyrimidine-2-carboxamide, the pyrimidine ring and the phenyl ring are typically not coplanar, with a measurable dihedral angle between them. The C-N and C=O bond lengths of the amide linkage provide information about electron delocalization within this functional group.

Theoretical and Computational Chemistry of Pyrimidine 2 Carbonyl Chloride

Electronic Structure and Reactivity Predictions via Quantum Chemistry

Quantum chemistry offers a powerful toolkit to investigate the intrinsic properties of molecules. For Pyrimidine-2-carbonyl chloride, these methods can predict its geometry, electronic distribution, and inherent reactivity, guiding synthetic applications and further research.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. DFT calculations are instrumental in predicting the ground state properties of this compound, such as its optimized geometry, bond lengths, bond angles, and vibrational frequencies. samipubco.comjchemrev.commdpi.comjchemrev.com

The geometry of this compound would be optimized to find the lowest energy conformation. It is expected that the pyrimidine (B1678525) ring is largely planar, with the carbonyl chloride group also lying in or close to the plane of the ring to maximize conjugation. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can provide precise values for these geometric parameters. mdpi.com

Furthermore, DFT is used to calculate the distribution of electron density and the resulting molecular electrostatic potential (MEP). The MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbonyl group are expected to be regions of negative potential (nucleophilic sites), while the carbonyl carbon and the hydrogen atoms of the ring would exhibit positive potential (electrophilic sites). The carbonyl carbon is anticipated to be a highly electrophilic center due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms, as well as the pyrimidine ring. chemistrystudent.com

Table 1: Illustrative DFT-Calculated Ground State Properties for this compound (Note: These are hypothetical values based on typical DFT calculations for similar molecules.)

| Property | Predicted Value |

| C=O Bond Length | ~1.19 Å |

| C-Cl Bond Length | ~1.79 Å |

| C-C (ring-carbonyl) Bond Length | ~1.50 Å |

| Dipole Moment | ~3.5 D |

| Total Energy | (Specific value dependent on level of theory) |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ucsb.edu The energies and distributions of the HOMO and LUMO are crucial in understanding the reactivity of this compound.

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the LUMO is expected to be localized primarily on the carbonyl carbon and the C=O antibonding orbital (π*), making this site highly susceptible to nucleophilic attack. youtube.comlibretexts.org The HOMO is likely to be distributed over the pyrimidine ring, particularly the nitrogen lone pairs.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. Various electrophilicity indices, derived from the HOMO and LUMO energies, can be calculated to quantify the electrophilic nature of the molecule.

Table 2: Illustrative FMO Properties and Electrophilicity Indices for this compound (Note: These are hypothetical values based on typical DFT calculations for similar molecules.)

| Parameter | Predicted Value (eV) |

| HOMO Energy | ~ -8.5 |

| LUMO Energy | ~ -1.5 |

| HOMO-LUMO Gap (ΔE) | ~ 7.0 |

| Electronegativity (χ) | ~ 5.0 |

| Chemical Hardness (η) | ~ 3.5 |

| Global Electrophilicity Index (ω) | ~ 3.57 |

While the pyrimidine ring itself is rigid, the carbonyl chloride substituent can rotate around the C-C single bond connecting it to the ring. Computational studies can map the conformational landscape by calculating the energy as a function of the dihedral angle between the ring and the substituent. This would likely reveal two stable planar conformers (syn and anti with respect to the nitrogen atoms), with a relatively low energy barrier for interconversion.

Tautomerism is a significant consideration for many heterocyclic compounds. ias.ac.in While this compound itself is not expected to exhibit significant tautomerism, related pyrimidine compounds can exist in different tautomeric forms (e.g., keto-enol or amino-imino). researchgate.netnih.gov Computational studies on analogous hydroxypyrimidines have shown that the keto form is generally more stable. nih.gov For this compound, any potential for tautomerism would be highly unfavorable due to the stability of the carbonyl group and the aromaticity of the pyrimidine ring. Theoretical calculations would confirm the high relative energy of any hypothetical tautomers. bohrium.comnih.govresearchgate.netresearchgate.net

Reaction Mechanism Investigations through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

A primary application of computational chemistry in studying this compound is in modeling its reactions, particularly nucleophilic acyl substitution. libretexts.orgmasterorganicchemistry.com This reaction is expected to proceed via a tetrahedral intermediate. libretexts.org Computational methods can be used to locate the transition state(s) for the reaction of this compound with various nucleophiles.

The process involves identifying the structures of the reactants, the tetrahedral intermediate, the transition states connecting them, and the products. A transition state search algorithm is employed to find the saddle point on the potential energy surface that corresponds to the transition state. The structure of the transition state provides valuable information about the geometry of the reacting molecules at the point of highest energy. Vibrational frequency calculations are performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and energetics. researchgate.net Computational models can account for solvation effects either implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by including a number of solvent molecules in the calculation. jchemrev.commdpi.comresearchgate.net

For the nucleophilic acyl substitution of this compound, polar solvents are expected to stabilize charged species, such as the tetrahedral intermediate and the departing chloride ion. nih.govnih.govyoutube.compressbooks.pub This stabilization can lower the activation energy and accelerate the reaction. Computational studies incorporating solvation models would provide a more realistic picture of the reaction energetics in solution. mdpi.com

The role of catalysts can also be investigated computationally. For instance, a Lewis acid catalyst could coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and lowering the activation barrier for nucleophilic attack. Computational modeling can be used to study the structure and energetics of the catalyst-substrate complex and the subsequent reaction pathway, providing a detailed understanding of the catalytic mechanism.

Computational Design of Novel this compound Reactions

The computational design of novel reactions for this compound represents a frontier in synthetic chemistry, leveraging theoretical and computational chemistry to predict and explore new chemical transformations in silico before their experimental realization. This approach accelerates the discovery of new synthetic routes and the creation of novel molecular architectures based on the pyrimidine scaffold. By employing quantum chemical calculations, chemists can model reaction pathways, evaluate the feasibility of proposed transformations, and identify promising candidates for experimental investigation.

At the core of computational reaction design is the use of methods like Density Functional Theory (DFT) to explore the potential energy surface of a reaction. These calculations can elucidate the structures of reactants, transition states, and products, providing critical insights into the reaction mechanism. For a molecule like this compound, this involves modeling its interaction with various potential reactants under different conditions.

The process typically begins with a hypothesis for a novel reaction. This could involve, for example, a new type of coupling partner, a novel cyclization strategy, or the functionalization of a previously unreactive position on the pyrimidine ring. Computational chemists then build a model of the proposed reaction system and calculate the energies of the key species along the reaction coordinate. The activation energy, determined by the energy difference between the reactants and the transition state, is a crucial parameter for predicting the kinetic feasibility of the reaction. A lower activation energy suggests a faster reaction rate.

A significant advantage of computational design is the ability to rapidly screen a large number of potential reactions and catalysts without the need for extensive experimental work. For instance, different catalysts can be modeled to understand their effect on the activation energy of a key step, guiding the selection of the most efficient catalyst for a desired transformation. This in silico screening can save considerable time and resources.

Recent advancements in computational chemistry also allow for the prediction of regioselectivity and stereoselectivity, which are critical aspects of modern organic synthesis. By comparing the activation energies of competing reaction pathways leading to different isomers, it is possible to predict which product will be formed preferentially. In the context of this compound, this could mean predicting whether a reaction will occur at the carbonyl group, the pyrimidine ring, or both, and with what orientation.

The table below illustrates the type of data that can be generated from a computational study aimed at designing novel reactions for this compound. The hypothetical reactions presented are with a generic nucleophile (Nu) and a diene, showcasing how computational methods can be used to assess the feasibility of different reaction types.

| Hypothetical Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Calculated Reaction Energy (kcal/mol) | Predicted Outcome |

| Nucleophilic Acyl Substitution with Nu | DFT (B3LYP/6-31G*) | 15.2 | -25.8 | Kinetically and thermodynamically favorable |

| [4+2] Cycloaddition with a Diene | DFT (M06-2X/def2-TZVP) | 28.5 | -10.3 | Kinetically hindered but thermodynamically favorable |

| C-H Functionalization at C4 with Catalyst A | DFT (B3LYP/6-311+G) | 22.1 | -15.6 | Kinetically accessible with catalysis |

| C-H Functionalization at C5 with Catalyst A | DFT (B3LYP/6-311+G) | 35.4 | -12.1 | Kinetically unfavorable |

This table is illustrative and contains hypothetical data for demonstration purposes.

The insights gained from such computational studies are invaluable for guiding synthetic efforts. For example, the data in the table suggests that a nucleophilic acyl substitution would be a straightforward reaction to perform experimentally, while a [4+2] cycloaddition might require elevated temperatures or a specific catalyst to overcome the higher activation barrier. The prediction of regioselectivity in the C-H functionalization example clearly indicates that a reaction at the C4 position is much more likely than at the C5 position with the modeled catalyst.

Future Directions and Advanced Research Perspectives for Pyrimidine 2 Carbonyl Chloride

Development of Sustainable Synthetic Methodologies

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic processes. For Pyrimidine-2-carbonyl chloride, this involves a two-pronged approach: the sustainable synthesis of its precursor, pyrimidine-2-carboxylic acid, and the green conversion of the carboxylic acid to the final carbonyl chloride.

A key precursor for pyrimidine-2-carboxylic acid is pyrimidine-2-carbonitrile. Traditional hydrolysis of nitriles often involves harsh acidic or basic conditions, leading to significant waste generation. Future research is geared towards greener alternatives.

One promising avenue is the use of biocatalysis. Nitrilase enzymes can convert nitriles directly to carboxylic acids in a single step under mild, aqueous conditions. This enzymatic approach offers high selectivity and minimizes the use of hazardous reagents. Another sustainable method is the application of solid acid or base catalysts, which can be easily recovered and reused, reducing waste and improving process efficiency.

Once pyrimidine-2-carboxylic acid is obtained, its conversion to this compound requires the replacement of the hydroxyl group with a chlorine atom. Conventional methods often employ reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which generate corrosive and toxic byproducts. The development of more sustainable chlorinating agents is a critical area of future research. Reagents such as triphosgene, a solid and safer alternative to phosgene, or polymer-bound chlorinating agents that can be recycled, are being explored. Furthermore, flow chemistry techniques are being investigated to enable the safe, on-demand generation and use of traditional chlorinating agents, minimizing the risks associated with their storage and handling.

Table 1: Comparison of Conventional and Sustainable Synthetic Methods

| Transformation | Conventional Method | Sustainable Alternative(s) | Key Advantages of Sustainable Methods |

| Nitrile Hydrolysis | Strong acid/base hydrolysis | Enzymatic hydrolysis (Nitrilase), Solid acid/base catalysis | Milder reaction conditions, higher selectivity, reduced waste, catalyst recyclability. |

| Carboxylic Acid to Acyl Chloride Conversion | Thionyl chloride, Oxalyl chloride | Triphosgene, Polymer-bound reagents, Flow chemistry | Increased safety, reduced toxic byproducts, potential for reagent recycling, controlled reaction environment. |

Exploration of Chemo- and Regioselective Transformations

This compound possesses two primary reactive sites: the highly electrophilic carbonyl chloride group and the pyrimidine (B1678525) ring, which can undergo nucleophilic aromatic substitution. The ability to selectively target one site in the presence of the other is crucial for its utility as a versatile building block in complex molecule synthesis.

The carbonyl chloride is the more reactive of the two functional groups and will readily react with a wide range of nucleophiles, such as alcohols, amines, and thiols, to form esters, amides, and thioesters, respectively. Future research will focus on developing catalytic methods that allow for the chemoselective reaction at the carbonyl chloride in the presence of sensitive functional groups elsewhere in the reacting partner.

The pyrimidine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic aromatic substitution, particularly at the C4 and C6 positions, which are more electron-deficient than the C2 position. The C2 position is directly attached to the electron-withdrawing carbonyl chloride group, which further deactivates it towards nucleophilic attack. This inherent difference in reactivity provides an opportunity for regioselective functionalization. For instance, a strong nucleophile could potentially displace a leaving group at the C4 or C6 position while leaving the C2-carbonyl chloride moiety intact for subsequent transformations. Advanced research in this area will involve the use of transition-metal catalysis to control the regioselectivity of C-H functionalization on the pyrimidine ring, allowing for the introduction of a wide variety of substituents at specific positions.

Table 2: Predicted Reactivity and Selectivity of this compound

| Reactive Site | Type of Reaction | Expected Reactivity | Potential for Selective Transformation |

| Carbonyl Chloride | Nucleophilic Acyl Substitution | High | High chemoselectivity with appropriate reaction conditions and catalysts. |

| Pyrimidine Ring (C4/C6) | Nucleophilic Aromatic Substitution | Moderate | Regioselective functionalization is possible, especially with pre-installed leaving groups. |

| Pyrimidine Ring (C5) | Electrophilic Aromatic Substitution | Low | Generally unreactive towards electrophiles. |

| Pyrimidine Ring (C2) | Nucleophilic Aromatic Substitution | Low | Deactivated by the attached carbonyl group. |

Interdisciplinary Research Synergies and Novel Applications in Chemical Science

The unique structural features of this compound open up exciting possibilities for its application in diverse fields of chemical science through interdisciplinary collaborations.

In medicinal chemistry , the pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs, including anticancer and antiviral agents. gsconlinepress.comjacsdirectory.com this compound can serve as a versatile starting material for the synthesis of novel pyrimidine-based compounds with potential therapeutic activity. Its ability to readily form amides and esters allows for the rapid generation of compound libraries for high-throughput screening against various biological targets. Future research will likely focus on incorporating this building block into the synthesis of targeted therapies, such as kinase inhibitors and protease inhibitors.

In the field of agrochemicals , pyrimidine derivatives have been successfully developed as fungicides and herbicides. nih.govepa.gov The exploration of new pyrimidine-based structures derived from this compound could lead to the discovery of next-generation crop protection agents with improved efficacy and environmental profiles.

The realm of materials science and polymer chemistry also presents fertile ground for the application of this compound. The rigid, aromatic nature of the pyrimidine ring, combined with the reactive handle of the carbonyl chloride, makes it an attractive monomer for the synthesis of high-performance polymers with enhanced thermal stability and specific electronic properties. These materials could find applications in areas such as organic electronics and advanced coatings.

Furthermore, the nitrogen atoms in the pyrimidine ring can act as ligands for metal coordination, opening up possibilities in catalysis . Pyrimidine-containing ligands have been used to create catalysts for a variety of organic transformations. This compound could be used to synthesize novel ligands with tailored electronic and steric properties, leading to the development of more efficient and selective catalysts.

Q & A

Basic Research Questions

Q. What are the standard spectroscopic techniques for characterizing Pyrimidine-2-carbonyl chloride, and how are they applied in structural validation?

- Answer : this compound is typically characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS). NMR confirms the pyrimidine ring structure and the carbonyl chloride moiety, with distinct peaks for aromatic protons (δ 8.5–9.0 ppm) and carbonyl carbons (δ 160–170 ppm). IR spectroscopy identifies the C=O stretch (~1700 cm⁻¹) and C-Cl bond (~750 cm⁻¹). MS provides molecular ion peaks and fragmentation patterns for purity assessment. For example, derivatives like 5-Thiophen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]-pyrimidine-2-carbonyl chloride are validated using these methods .

Q. What synthetic routes are commonly used to prepare this compound, and what are their advantages?

- Answer : The compound is synthesized via chlorination of pyrimidine-2-carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically conducted under anhydrous conditions in solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Excess SOCl₂ ensures complete conversion, and the product is purified by distillation or recrystallization. This method is favored for its high yield (>80%) and scalability for intermediate synthesis in drug discovery .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving this compound to improve yields in amide bond formation?

- Answer : Coupling reactions (e.g., with amines) require careful control of stoichiometry, temperature, and catalysts. For instance, using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as a coupling agent and triethylamine (TEA) as a base in DCM at 0–25°C enhances reactivity. In a study, coupling with 2-methyl-2-(piperazin-1-yl)propanamide achieved 67% yield after flash chromatography purification. Key factors include inert atmosphere (N₂/Ar) to prevent hydrolysis and monitoring via TLC .

Q. What strategies address discrepancies in reported biological activities of this compound derivatives across databases?

- Answer : Contradictions in bioactivity data (e.g., IC₅₀ values) may arise from assay variability (cell lines, protocols) or incomplete metadata. Researchers should cross-validate using multiple databases (e.g., PubChem, ChEMBL) and replicate experiments under standardized conditions. For example, PubChem entries for pyrimidine derivatives include docking scores and EC₅₀ values, but contextual details (pH, temperature) must be verified to ensure reproducibility .

Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?

- Answer : Density functional theory (DFT) calculations model electrophilic reactivity at the carbonyl chloride group, predicting sites for nucleophilic attack (e.g., by amines). Software like Gaussian or ORCA evaluates transition states and activation energies. Molecular docking studies (AutoDock, Schrödinger) further assess interactions with biological targets, guiding derivative design for kinase inhibitors or antiviral agents .

Methodological Considerations

Q. What precautions are critical when handling this compound to avoid hydrolysis or side reactions?

- Answer : The compound is moisture-sensitive; reactions must occur under anhydrous conditions with rigorously dried solvents. Storage in sealed, desiccated containers at –20°C prevents degradation. Hydrolysis to pyrimidine-2-carboxylic acid can be minimized by using molecular sieves or activated alumina during synthesis .

Q. How should researchers design controlled experiments to evaluate the stability of this compound in different solvents?

- Answer : Stability studies involve dissolving the compound in solvents (DCM, THF, DMF) at varying temperatures (4°C, 25°C, 40°C) and monitoring degradation via HPLC or NMR over 24–72 hours. Kinetic analysis (Arrhenius plots) determines degradation rates, identifying optimal storage conditions. For instance, DCM at 4°C showed <5% decomposition after 48 hours in a case study .

Data Analysis and Reporting

Q. How can systematic reviews reconcile conflicting synthetic yields reported for this compound derivatives?

- Answer : Apply PRISMA guidelines to screen literature, extract data (e.g., reaction conditions, catalysts), and perform meta-analysis. Heterogeneity factors (solvent purity, catalyst loading) are assessed via subgroup analysis. Tools like RevMan or R’s metafor package quantify yield variability, highlighting optimal protocols .

Q. What frameworks assist in formulating research questions for novel applications of this compound in medicinal chemistry?

- Answer : Use the PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) frameworks. Example: "In kinase inhibitors (Population), how does this compound (Intervention) compare to benzoyl chloride (Comparison) in binding affinity (Outcome)?" .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.